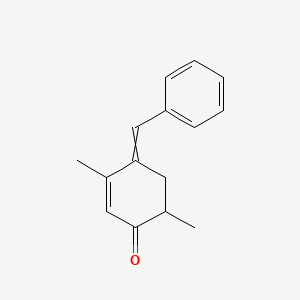
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol is a complex organic compound that features both hydrazinyl and stannyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol typically involves multiple steps:
Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of diphenylhydrazine with an appropriate alkylating agent to form the hydrazinyl intermediate.
Stannylation: The hydrazinyl intermediate is then subjected to stannylation using tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazinyl or stannyl derivatives.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced derivatives with altered hydrazinyl or stannyl groups.
Substitution: Substituted products with new functional groups replacing the stannyl group.
科学研究应用
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: Its stannyl group can be utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of 2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol involves interactions with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the stannyl group can participate in organometallic reactions. These interactions can modulate biological pathways and lead to specific biochemical effects.
相似化合物的比较
Similar Compounds
- 2-(2,2-Diphenylhydrazinyl)-4-(trimethylstannyl)butane-1,3-diol
- 2-(2,2-Diphenylhydrazinyl)-4-(triethylstannyl)butane-1,3-diol
- 2-(2,2-Diphenylhydrazinyl)-4-(triphenylstannyl)butane-1,3-diol
Uniqueness
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol is unique due to its specific combination of hydrazinyl and tributylstannyl groups, which confer distinct chemical reactivity and potential applications. The presence of the tributylstannyl group, in particular, allows for unique organometallic reactions that are not possible with other stannyl derivatives.
属性
CAS 编号 |
652156-80-4 |
|---|---|
分子式 |
C28H46N2O2Sn |
分子量 |
561.4 g/mol |
IUPAC 名称 |
2-(2,2-diphenylhydrazinyl)-4-tributylstannylbutane-1,3-diol |
InChI |
InChI=1S/C16H19N2O2.3C4H9.Sn/c1-13(20)16(12-19)17-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15;3*1-3-4-2;/h2-11,13,16-17,19-20H,1,12H2;3*1,3-4H2,2H3; |
InChI 键 |
QTXAKEMXWYUFBV-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)CC(C(CO)NN(C1=CC=CC=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)
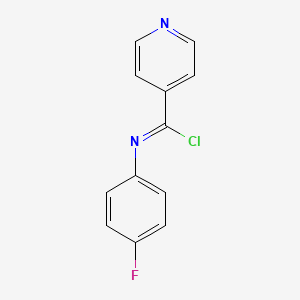
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)

![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)

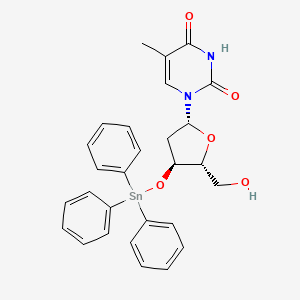
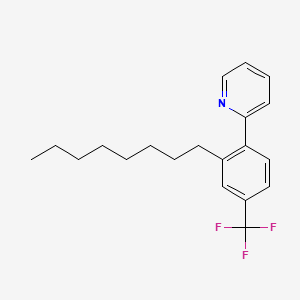
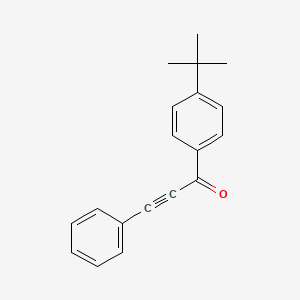

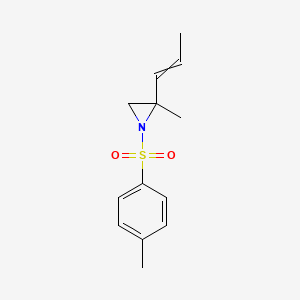

![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
